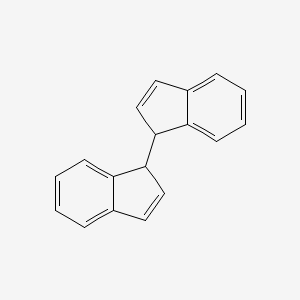
4-Bromo-4-(trifluoromethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4-(trifluoromethyl)oxane is an organic compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an oxane ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 4-Bromo-4-(trifluoromethyl)oxane can be achieved through several routes. One common method involves the bromination of a suitable precursor, such as 4-(trifluoromethyl)tetrahydro-2H-pyran, using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an inert atmosphere at elevated temperatures to ensure complete bromination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is often subjected to purification steps, including distillation and recrystallization, to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
4-Bromo-4-(trifluoromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .
Applications De Recherche Scientifique
4-Bromo-4-(trifluoromethyl)oxane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-4-(trifluoromethyl)oxane involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions . In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with target proteins or enzymes more effectively .
Comparaison Avec Des Composés Similaires
4-Bromo-4-(trifluoromethyl)oxane can be compared with other similar compounds, such as:
4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in the presence of an aniline moiety instead of an oxane ring.
Trifluorotoluene: While it also contains a trifluoromethyl group, it lacks the bromine atom and oxane ring, making it less reactive in certain substitution reactions.
4-Bromobenzotrifluoride: This compound is structurally similar but features a benzene ring instead of an oxane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethyl group attached to an oxane ring, providing distinct reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H8BrF3O |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
4-bromo-4-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)1-3-11-4-2-5/h1-4H2 |
Clé InChI |
DBITXXMILYFCBV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)


![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)



![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

